2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one
Overview
Description
2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one , also known as trans-2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one , is a chemical compound with the molecular formula C₈H₁₂O₂ . It falls under the class of cyclopentenones and possesses a hydroxyl group (OH) attached to the cyclopentenone ring. The compound exhibits interesting properties due to its unique structure .
Physical and Chemical Properties Analysis
Scientific Research Applications
Organometallic Compounds in Organic Synthesis
2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one has been explored in the context of organic synthesis, specifically involving organometallic compounds. Birch et al. (1980) demonstrated that 1,2-bis(trimethylsiloxy)-1-cyclopentene reacts with tricarbonylcyclohexadienyliumiron cations to yield siloxy acyloins, which upon treatment with MeOH-HCl, produce 2-(substituted)-2-cyclopenten-1-ones in notable yields (Birch et al., 1980).
Formation from Polysaccharides during Kraft Pulping
Niemelä (1988) identified small amounts of 2-hydroxy-2-cyclopenten-1-one and its alkyl derivatives in the chloroform extract of spent liquor from kraft pulping of pine wood. The formation of these compounds from polysaccharides was confirmed through experiments on xylan, pectic acid, and hydrocellulose (Niemelä, 1988).
Quantum Mechanical Study in Ligand Formation
Zborowski et al. (2012) conducted a quantum mechanical study on 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Hmcp), which is chemically similar to this compound. Their study focused on its structure as a ligand in the formation of biologically active metal complexes, providing insights into its molecular structure and stability (Zborowski et al., 2012).
Synthesis of Complex Molecules
Roche and Aitken (2010) highlighted the use of the 4-hydroxy-2-cyclopentenone moiety, closely related to this compound, as a valuable molecular scaffold in synthetic chemistry. They reviewed methods for preparing building blocks containing this core and discussed its diverse chemical transformations in multistep syntheses of complex molecules (Roche & Aitken, 2010).
Novel Anticancer Agent
Shinde et al. (2007) explored the enantiomeric separation of a novel anticancer agent, 5-hydroxy-3-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-cyclopent-2-en-1-one, which includes a structural component similar to this compound. This study provides insight into the potential medical applications of compounds structurally related to this compound (Shinde et al., 2007).
Properties
IUPAC Name |
2-hydroxy-3,4,5-trimethylcyclopent-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-5(2)7(9)8(10)6(4)3/h4-5,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXYMRMUZJILGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C(=C1C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336051 | |
Record name | 2-Cyclopenten-1-one, 2-hydroxy-3,4,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109682-87-3 | |
Record name | 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109682-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopenten-1-one, 2-hydroxy-3,4,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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